molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No. B567523
CAS RN: 1312693-69-8
M. Wt: 221.012
InChI Key: XDMWQSCKMZHECI-UHFFFAOYSA-N
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Description

“4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions, often requiring multiple steps and specific conditions . Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core, with chlorine atoms at the 4 and 6 positions, and a fluorine atom at the 7 position . The presence of these halogens could significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present . The halogens present in the molecule could potentially be replaced via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of halogens could make the compound relatively dense and possibly increase its boiling and melting points .

Scientific Research Applications

Cancer Therapy

The compound has been found to have significant applications in cancer therapy . Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which include the compound , have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer cell proliferation and induce apoptosis .

Inhibition of Cell Migration and Invasion

In addition to its role in cancer therapy, the compound has also been found to inhibit the migration and invasion of cancer cells . This is particularly important in preventing the spread of cancer to other parts of the body.

Drug Development

The compound’s potent activities against FGFR1, 2, and 3, and its role in inhibiting cell migration and invasion make it an appealing lead compound for drug development . It could potentially be used in the development of new drugs for the treatment of various cancers.

Synthesis of Derivatives

The compound can be used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to have potent activities against FGFR1, 2, and 3, making them potential candidates for drug development .

Research Tool

Given its biological activities, the compound can be used as a research tool in the study of FGFR signaling pathways and their role in cancer development and progression .

Study of Cell Proliferation and Migration

The compound can be used in the study of cell proliferation and migration . Its ability to inhibit these processes makes it a valuable tool in understanding their mechanisms and identifying potential targets for therapeutic intervention.

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight is beneficial for subsequent optimization , which may suggest good absorption and distribution characteristics.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

As with any chemical compound, handling “4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, or getting it on your skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a potential drug .

properties

IUPAC Name

4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWQSCKMZHECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 22-L 3-neck RBF equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet, and having all glass or PTFE-coated parts, was sequentially charged with 4,6-dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (908 g), DCM (4.55 L), and TFA (3.46 L, 11.76 eq). Agitation was started and Et3SiH (3.05 L, 4.97 eq) was added. The cloudy mixture was heated to reflux, resulting in a clear solution that was stirred at refluxing conditions for 24 h. The mixture was cooled to RT and stirred overnight. The orange solution was cooled to <10° C. using an ice bath. Methyl tert-butyl ether (14.0 L) was added via a peristaltic pump within a 1 h period. The resultant slurry was stirred at <10° C. for 1 h and then filtered through a coarse fitted glass funnel. The filter cake was washed with MTBE (2×4 L). The solid was dried under high vacuum at RT for 19 h to afford the title compound (802 g, 94%). 1H NMR (500 MHz, DMSO-d6) δ ppm 4.55 (s, 2 H), 9.15 (s, 1 H). [M+H] calc'd for C7H3Cl2FN2O, 221; found, 221.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,6-dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Quantity
908 g
Type
reactant
Reaction Step Two
Name
Quantity
4.55 L
Type
reactant
Reaction Step Two
Name
Quantity
3.46 L
Type
reactant
Reaction Step Two
Quantity
3.05 L
Type
reactant
Reaction Step Three
Quantity
14 L
Type
solvent
Reaction Step Four
Yield
94%

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